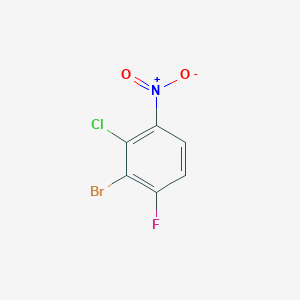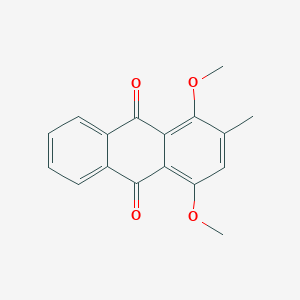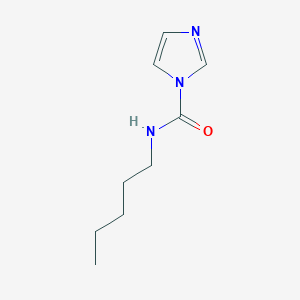
1-Bromo-2-chloro-6-fluoro-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-6-fluoro-3-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClFNO2 It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and a nitro group
Preparation Methods
The synthesis of 1-Bromo-2-chloro-6-fluoro-3-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. Common synthetic routes include:
Chemical Reactions Analysis
1-Bromo-2-chloro-6-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like nitro and halogens.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different functional groups.
Scientific Research Applications
1-Bromo-2-chloro-6-fluoro-3-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-6-fluoro-3-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing groups on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
1-Bromo-2-chloro-6-fluoro-3-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-2-fluoro-3-nitrobenzene: Similar in structure but lacks the chlorine substituent, affecting its reactivity and applications.
1-Chloro-2-fluoro-3-nitrobenzene: Lacks the bromine substituent, which can influence its chemical behavior and uses.
1-Bromo-2-nitrobenzene: Lacks both chlorine and fluorine substituents, making it less reactive in certain substitution reactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H2BrClFNO2 |
|---|---|
Molecular Weight |
254.44 g/mol |
IUPAC Name |
2-bromo-3-chloro-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C6H2BrClFNO2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H |
InChI Key |
HUXCSBSKSYIRDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-Fluorobenzyl)amino]propanoic acid](/img/structure/B13153132.png)
![diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate](/img/structure/B13153134.png)

phosphanium iodide](/img/structure/B13153147.png)

![4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide](/img/structure/B13153154.png)

![7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13153158.png)

![[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B13153172.png)
